2-bromo-N-(propan-2-yl)aniline, also known as N-isopropyl-2-bromoaniline, is an organic compound with the molecular formula and a molecular weight of 214.1 g/mol. It features a bromine atom at the second position of the aniline ring and an isopropyl group attached to the nitrogen atom. This compound is classified as a bromoaniline derivative, which are often utilized in various chemical syntheses and applications due to their reactive nature and ability to participate in further chemical transformations .
Research indicates that derivatives of aniline, including 2-bromo-N-(propan-2-yl)aniline, may exhibit various biological activities. Some studies have suggested potential antibacterial, antifungal, and anti-inflammatory properties associated with aniline derivatives. Investigating the biological activity of this specific compound could reveal its utility in pharmacological applications .
Several methods have been developed for synthesizing 2-bromo-N-(propan-2-yl)aniline:
The applications of 2-bromo-N-(propan-2-yl)aniline span various fields:
Interaction studies involving 2-bromo-N-(propan-2-yl)aniline focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in different environments, particularly in biological systems where it may interact with enzymes or receptors. The outcomes of these interactions could inform its potential therapeutic uses or toxicity profiles .
Several compounds share structural similarities with 2-bromo-N-(propan-2-yl)aniline. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Isopropylaniline | C9H13N | Lacks bromine; used primarily as a precursor in synthesis |
| 4-Bromoaniline | C6H4BrN | Bromine at para position; different reactivity profile |
| 3-Bromoaniline | C6H4BrN | Bromine at meta position; alters electronic properties |
| 2-Methyl-N-(propan-2-yl)aniline | C10H15N | Contains a methyl group instead of bromine; different applications |
Each of these compounds exhibits unique reactivity and application potential based on their structural differences from 2-bromo-N-(propan-2-yl)aniline, making them valuable for various chemical syntheses and biological studies .